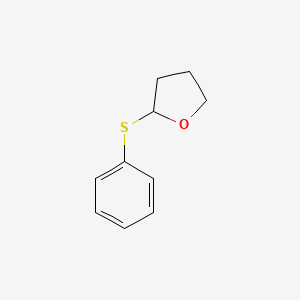

2-(Phenylthio)tetrahydrofuran

Description

Contextualization within Organosulfur and Cyclic Ether Chemistry

2-(Phenylthio)tetrahydrofuran is a molecule of significant interest as it uniquely combines the structural features of both organosulfur compounds and cyclic ethers. Organosulfur chemistry is a broad field that investigates the properties and synthesis of organic compounds containing a carbon-sulfur bond. wikipedia.org These compounds are known for their diverse chemical reactivity and are integral to many biological processes and industrial applications. britannica.com The sulfur atom in this compound is present as a thioether (or sulfide), where it is bonded to two carbon atoms—one from the phenyl group and one from the tetrahydrofuran (B95107) ring. britannica.com Thioethers are the sulfur analogs of ethers and exhibit distinct properties due to the differences in electronegativity and size between sulfur and oxygen. wikipedia.org

The other key component of the molecule is the tetrahydrofuran (THF) ring, a saturated five-membered cyclic ether. ijrst.com Cyclic ethers are a fundamental class of heterocyclic compounds where the heteroatom is oxygen. uou.ac.inlibretexts.org THF is widely recognized as a versatile solvent in organic synthesis due to its ability to dissolve a wide range of polar and nonpolar compounds. ijrst.com The presence of the ether oxygen in the THF ring influences the molecule's polarity and its potential to act as a ligand. The fusion of the phenylthio group to the THF ring at the 2-position creates a chiral center, adding to the compound's structural complexity and potential for stereoselective reactions.

Historical Development and Significance of Thioether-Containing Heterocycles

The study of heterocyclic chemistry has a rich history dating back to the 19th century with the discovery of simple heterocycles like furan (B31954), pyrrole, and thiophene (B33073). numberanalytics.com These discoveries laid the foundation for a vast field of chemistry that has had a profound impact on various scientific disciplines, particularly in medicinal chemistry and materials science. numberanalytics.com The initial focus was on aromatic heterocycles, but the importance of saturated and partially saturated heterocycles was soon recognized.

Thioether-containing heterocycles, a significant subclass of organosulfur compounds, have been of interest for their unique properties and reactivity. The introduction of a sulfur atom into a heterocyclic ring system, in place of a carbon or another heteroatom, can dramatically alter the compound's physical and chemical properties. Thia-crown ethers, for example, are sulfur analogs of crown ethers and show a strong affinity for transition metals. wikipedia.org The development of synthetic methods to introduce thioether functionalities into heterocyclic systems has been an active area of research. These methods range from classical nucleophilic substitution reactions to more modern transition-metal-catalyzed cross-coupling reactions. chemrxiv.org

The significance of thioether-containing heterocycles is underscored by their presence in numerous biologically active molecules and functional materials. For instance, thioether linkages are found in the amino acid methionine, the vitamin biotin, and the antibiotic penicillin. wikipedia.org In materials science, polythiophenes, which are polymers containing thiophene units, are known for their electrical conductivity. britannica.com The development of new thioether-containing heterocyclic scaffolds continues to be a priority in the quest for novel therapeutic agents and advanced materials. benthamdirect.com

Overview of Research Trajectories for Thiophenyl Tetrahydrofuran Derivatives

Research involving thiophenyl tetrahydrofuran derivatives has primarily focused on their synthesis and structural characterization. Several synthetic strategies have been developed to access these compounds. One notable method is the visible-light-promoted C(sp³)–H thiolation of aliphatic ethers, which allows for the direct formation of the C-S bond at the 2-position of the tetrahydrofuran ring. rsc.org Another approach involves the TBHP-mediated oxidative cross-coupling of disulfides with tetrahydrofuran. researchgate.net The generation and reaction of α-lithiated tetrahydrofuran with phenylsulfenyl chloride also provides a route to this compound. rsc.org

The reactivity of these derivatives is an area of growing interest. For example, the phenylthio group can be used to stabilize an adjacent carbanion, which can then be used in carbon-carbon bond-forming reactions. britannica.com Furthermore, the tetrahydrofuran ring itself can be a target for modification, such as ring-opening or further functionalization. Studies on related systems suggest that the phenylthio group can influence the stereochemical outcome of reactions at the tetrahydrofuran ring.

Recent research trajectories also include the exploration of the biological activity of thiophenyl tetrahydrofuran derivatives and their analogs. Given the prevalence of both the thioether and tetrahydrofuran motifs in bioactive molecules, there is potential for these compounds to exhibit interesting pharmacological properties. benthamdirect.comnih.gov For instance, derivatives of thiophene, a related sulfur-containing heterocycle, have been investigated as inhibitors of the Ebola virus entry. acs.org While specific studies on the biological applications of this compound are not yet widespread, the synthetic accessibility and structural features of this class of compounds make them attractive targets for future research in medicinal chemistry and drug discovery.

Data Tables

Table 1: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.51 (m, 2H), 7.29 (m, 2H), 7.22 (m, 1H), 5.65 (m, 1H), 4.06-3.94 (m, 2H), 2.39-2.34 (m, 1H), 2.04-1.90 (m, 2H), 1.90-1.87 (m, 1H) rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 135.7, 131.1, 128.8, 126.8, 87.2, 67.3, 32.7, 24.8 rsc.org |

| GC-HRMS (EI) for C₁₀H₁₂OS (m/z) | calcd. 180.0609, found 180.0583 rsc.org |

Properties

CAS No. |

60623-60-1 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

2-phenylsulfanyloxolane |

InChI |

InChI=1S/C10H12OS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 |

InChI Key |

STOFDPRYPBZFMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Phenylthio Tetrahydrofuran

Nucleophilic and Electrophilic Reactivity Profiles

The thioether moiety in 2-(phenylthio)tetrahydrofuran exhibits significant anomeric reactivity, influencing its behavior in nucleophilic substitution reactions. The phenylthio group can act as a leaving group, particularly when activated. This reactivity is central to the utility of this compound in organic synthesis, allowing for the introduction of various nucleophiles at the anomeric C-2 position of the tetrahydrofuran (B95107) ring.

The solvolysis of related (arylthio)methyl chlorides has been studied to understand the nucleophilic participation of the sulfur atom. These studies, often analyzed using Grunwald-Winstein equations, indicate that the mechanism can range from SN1 to SN2 depending on the solvent nucleophilicity and ionizing power. For instance, in solvents with low ionizing power and in the presence of strong nucleophiles, an SN2 mechanism is often observed.

The reactivity of S-phenyl thiol esters with nucleophiles further illustrates the leaving group potential of the phenylthio group. For example, electrochemically generated polysulfide ions have been shown to react with S-phenyl thiol esters, leading to nucleophilic substitution at the carbonyl carbon and displacement of the phenylthiolate anion. While this is not a direct analog to the tetrahydrofuran system, it provides insight into the fundamental reactivity of the C-S bond involving a phenylthio group.

The carbon atom alpha to both the oxygen and the sulfur in this compound is susceptible to deprotonation by a strong base. This generates a carbanion that can then react with various electrophiles, allowing for functionalization at this position. This reactivity is a key feature of α-thioethers and is exploited in various synthetic transformations.

While specific studies detailing the deprotonation and subsequent alkylation of this compound itself are not abundant in the provided search results, the general reactivity pattern of α-carbon atoms adjacent to heteroatoms is well-established in organic chemistry. The acidity of the α-hydrogen is enhanced by the adjacent oxygen and sulfur atoms, facilitating carbanion formation. This nucleophilic carbon can then participate in reactions such as alkylations. For instance, the alkylation of furan (B31954) with 2-phenylthioallyl chloride demonstrates the principle of using a sulfur-stabilized carbanion precursor for C-C bond formation. openrepository.comopenrepository.com

Oxidative Transformations to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation significantly alters the electronic properties and reactivity of the molecule. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental and widely practiced transformation in organic synthesis. researchgate.net

A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. nih.govresearchgate.netsci-hub.se The selectivity of the oxidation, whether it stops at the sulfoxide stage or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant, temperature, and the use of catalysts. nih.govorganic-chemistry.org For instance, oxidation with one equivalent of an oxidizing agent under controlled conditions typically yields the sulfoxide, while an excess of the oxidant or more forcing conditions will lead to the sulfone. organic-chemistry.org

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Product(s) | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often used with a catalyst (e.g., tungstate salts), can be selective based on stoichiometry and temperature. researchgate.netsci-hub.se |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometric control is key for selectivity. |

| Sodium periodate (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation. |

| Potassium permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. |

| Selectfluor | Sulfoxide, Sulfone | Can be used for efficient and high-yield oxidation. organic-chemistry.org |

The resulting 2-(phenylsulfinyl)tetrahydrofuran and 2-(phenylsulfonyl)tetrahydrofuran are valuable synthetic intermediates. The sulfoxide can act as a chiral auxiliary, and the sulfonyl group is an excellent leaving group, often more so than the original thioether.

Reductive Processes and Selective Carbon-Sulfur Bond Cleavage

The carbon-sulfur bond in this compound can be cleaved under reductive conditions. This process, often referred to as desulfurization, can be achieved using various reagents and methods, including electroreductive techniques. The selective cleavage of the C(sp³)–S bond is a key transformation. chemrxiv.org

Electroreductive methods have been shown to be effective for the desulfurization of aryl alkyl thioethers, proceeding via the formation of a radical anion intermediate which then undergoes C-S bond cleavage. chemrxiv.org Computational studies have indicated that for benzylic thioethers, this cleavage can be spontaneous upon single-electron transfer. chemrxiv.org Other reductive methods may involve dissolving metal reductions or catalytic hydrogenation under specific conditions.

The cleavage of C-S bonds is a growing area of interest for developing new synthetic methodologies. researchgate.netrsc.org While often requiring transition metal catalysts, transition-metal-free approaches are also being developed. rsc.org Oxidative conditions, paradoxically, can also lead to C-S bond cleavage in certain contexts, though this is less common for simple thioethers without other activating groups. rsc.org

Detailed Mechanistic Elucidation Studies

Detailed mechanistic studies of reactions involving this compound and related structures often employ a combination of experimental and computational methods. For example, the study of ring-opening reactions of tetrahydrofuran by frustrated Lewis pairs has been investigated using density functional theory (DFT). nih.govresearchgate.net These studies analyze the reaction barriers, the nature of bonding interactions through Energy Decomposition Analysis (EDA), and the role of frontier molecular orbitals. nih.govnih.govresearchgate.net

In the context of nucleophilic substitution, mechanistic insights are often gained through kinetic studies and the application of linear free-energy relationships like the Grunwald-Winstein and Hammett equations. nih.gov These analyses help to determine the degree of charge development in the transition state and whether the mechanism is more associative (SN2-like) or dissociative (SN1-like).

For oxidative and reductive processes, mechanistic studies often focus on identifying the active species and the nature of the intermediates. For instance, in electroreductive C-S bond cleavage, cyclic voltammetry and DFT calculations are used to determine reduction potentials and the stability of radical anion intermediates. chemrxiv.org

Radical Reaction Pathways and Intermediates

The presence of a carbon-sulfur bond in this compound makes it susceptible to radical reactions, typically initiated by homolytic cleavage of this bond. This process generates a 2-tetrahydrofuranyl radical and a phenylthiyl radical, which can then participate in a variety of subsequent reactions.

Homolytic cleavage of the C-S bond is a key step in initiating radical pathways. wikipedia.org This can be achieved through the use of radical initiators or by photolysis. The resulting 2-tetrahydrofuranyl radical is a key intermediate that can undergo further transformations. For instance, in the presence of suitable trapping agents, this radical can be intercepted to form new carbon-carbon or carbon-heteroatom bonds.

Studies on analogous systems, such as the reaction of cyclic ethers with radical species, provide insight into the potential fate of the 2-tetrahydrofuranyl radical. For example, it can participate in addition reactions to unsaturated bonds or hydrogen abstraction processes. The phenylthiyl radical, also generated in the initial cleavage, can participate in its own set of reactions, including addition to alkenes or acting as a hydrogen abstractor.

The table below summarizes key aspects of the radical reaction pathways of this compound.

| Reaction Type | Initiation | Key Intermediates | Potential Products |

| Radical C-S Bond Cleavage | Thermal or Photochemical | 2-Tetrahydrofuranyl radical, Phenylthiyl radical | Substituted tetrahydrofurans, products of radical trapping |

| Radical Addition | Reaction of the 2-tetrahydrofuranyl radical with alkenes/alkynes | Carbon-centered radicals | Functionalized tetrahydrofuran derivatives |

| Hydrogen Abstraction | Reaction of the 2-tetrahydrofuranyl radical with a hydrogen donor | 2-Hydroxytetrahydrofuran (after rearrangement) | Tetrahydrofuran |

Ionic Mechanisms and Transition State Analysis

Ionic reactions of this compound typically involve the heterolytic cleavage of the C-S bond or reactions involving the oxygen atom of the tetrahydrofuran ring. These pathways are often facilitated by the presence of Lewis acids or strong electrophiles.

Activation of the ether oxygen by a Lewis acid can promote the ring-opening of the tetrahydrofuran moiety. Computational studies on the ring-opening of tetrahydrofuran itself by frustrated Lewis pairs (FLPs) have shown that the reaction proceeds through a transition state where the Lewis acid coordinates to the oxygen atom, weakening the C-O bond. nih.govresearchgate.net A similar mechanism can be envisioned for this compound, where Lewis acid coordination would generate a reactive oxonium ion intermediate. This intermediate could then be susceptible to nucleophilic attack, leading to ring-opened products.

Alternatively, the phenylthio group can influence the ionic reactivity. The sulfur atom can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group in nucleophilic substitution reactions. Heterolytic cleavage of the C-S bond can also occur, particularly if the resulting carbocation at the 2-position of the tetrahydrofuran ring is stabilized. This would lead to the formation of an oxocarbenium ion, a key intermediate in the chemistry of cyclic ethers.

Transition state analysis for these ionic pathways is complex and often requires computational methods. For the Lewis acid-catalyzed ring-opening, the transition state would involve the coordination of the Lewis acid to the ether oxygen and the simultaneous stretching of a C-O bond. nih.govresearchgate.net For reactions involving the cleavage of the C-S bond, the transition state would depend on the specific mechanism, but would likely involve significant charge separation.

The following table outlines key features of the ionic mechanisms for this compound.

| Reaction Type | Promoter | Key Intermediates | Transition State Features |

| Lewis Acid-Catalyzed Ring Opening | Lewis Acids (e.g., AlCl₃, BF₃) | Oxonium ion | Coordination of Lewis acid to oxygen, C-O bond elongation |

| C-S Bond Cleavage (Heterolytic) | Strong Electrophiles, Oxidizing Agents | Oxocarbenium ion, Sulfonium ion | Charge separation, C-S bond elongation |

| Nucleophilic Substitution | (after oxidation of sulfur) | - | Varies with SN1 or SN2 character |

Applications in Advanced Organic Synthesis

2-(Phenylthio)tetrahydrofuran as a Synthetic Synthon

As a synthetic building block, or synthon, this compound provides a reliable platform for introducing the tetrahydrofuran (B95107) core into larger molecules. The phenylthio group at the anomeric C-2 position stabilizes the molecule while also activating it for selective transformations, making it a valuable intermediate in multistep synthesis.

Precursor for Stereodefined Tetrahydrofuran-Containing Structures

A key application of this compound lies in its use as a precursor for stereodefined tetrahydrofuran structures. The controlled synthesis of substituted tetrahydrofurans, particularly those with multiple stereocenters, is a significant challenge in organic synthesis. chemistryviews.org The phenylthio group can direct the stereochemical outcome of reactions at or adjacent to the C-2 position. For instance, electrophilic activation of the sulfur atom can lead to the formation of an intermediate episulfonium ion, which then dictates the trajectory of an intramolecular nucleophilic attack to form a new ring with high stereocontrol. nottingham.ac.uk This strategy allows for the construction of complex, multi-substituted THF rings from acyclic precursors with defined stereochemistry. nih.gov The ability to generate specific diastereomers is crucial when synthesizing natural products where biological activity is often dependent on the precise three-dimensional arrangement of atoms. nih.govchemistryviews.org

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The phenylthio group renders the C-2 position of the tetrahydrofuran ring susceptible to nucleophilic substitution, enabling the formation of both carbon-carbon and carbon-heteroatom bonds. organicreactions.orglibretexts.orglibretexts.org This reactivity is typically unlocked by converting the thioether into a better leaving group or by using organometallic reagents. For example, coupling reactions with Grignard reagents or organocuprates in the presence of a Lewis acid can displace the phenylthio group to form a new C-C bond, attaching alkyl or aryl substituents at the 2-position. illinois.edu This method is foundational for building more complex carbon skeletons. mit.edu

Similarly, the substitution of the phenylthio group with heteroatom nucleophiles such as alcohols or amines provides direct access to 2-alkoxy- and 2-amino-tetrahydrofuran derivatives. libretexts.org These reactions significantly broaden the synthetic utility of the parent compound.

| Nucleophile | Reagent Type | Bond Formed | Product Class |

|---|---|---|---|

| R-MgX | Grignard Reagent | C-C | 2-Alkyl/Aryl-tetrahydrofuran |

| R₂CuLi | Organocuprate | C-C | 2-Alkyl/Aryl-tetrahydrofuran |

| R-OH | Alcohol | C-O | 2-Alkoxytetrahydrofuran (Acetal) |

| R₂N-H | Amine | C-N | 2-(Dialkylamino)tetrahydrofuran |

| H⁻ | Hydride (e.g., from LiAlH₄) | C-H | Tetrahydrofuran |

Development of Chiral Auxiliaries and Ligands Utilizing the Thioether Motif

In the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule, the design of effective chiral ligands is paramount. nih.govpharmtech.com The thioether motif within this compound, when rendered in an enantiomerically pure form, can be exploited for this purpose. The sulfur atom, with its lone pairs of electrons, can coordinate to transition metals, making it a component of a chiral ligand scaffold. nih.gov

When incorporated into a larger ligand structure, such as a bidentate phosphine-thioether ligand, the chiral tetrahydrofuran backbone can create a well-defined chiral environment around a metal center (e.g., Rhodium or Iridium). This chiral pocket influences the binding of reactants and directs the stereochemical course of the reaction, leading to high enantioselectivity in processes like asymmetric hydrogenation. The steric and electronic properties of the phenylthio group itself can be fine-tuned to optimize catalytic activity and selectivity.

Functional Group Interconversions and Desulfurization Strategies

The phenylthio group is not only a tool for bond formation but also a versatile functional group that can be chemically modified or removed entirely. One of the most common and synthetically useful transformations is desulfurization. organicreactions.org Treatment of this compound with reducing agents like Raney Nickel effectively removes the entire phenylthio group and replaces it with a hydrogen atom. organicreactions.orgnih.gov This reductive cleavage of the carbon-sulfur bond is a mild and efficient way to access unsubstituted or otherwise functionalized tetrahydrofuran rings after the phenylthio group has served its synthetic purpose. For instance, a complex, substituted THF can be constructed using the directing effects of the phenylthio group, which is then cleanly removed in a final step. nsf.gov

Furthermore, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. These higher oxidation states alter the electronic nature and reactivity of the group, turning it into a good leaving group for elimination reactions to introduce unsaturation or for further substitution reactions.

Contributions to the Synthesis of Complex Molecular Architectures

The methodologies described above culminate in the application of this compound and its derivatives in the total synthesis of complex natural products. The tetrahydrofuran ring is a key structural component of many lignans, a class of polyphenolic compounds with a wide range of biological activities. nih.govsemanticscholar.orgnih.govscripps.eduelsevierpure.com Synthetic strategies toward these molecules often rely on the stereoselective construction of a 2,5-disubstituted THF core. Using a phenylthio-functionalized synthon allows for the sequential and controlled introduction of aryl groups, ultimately leading to the characteristic dibenzyl-tetrahydrofuran skeleton of many lignans. nih.gov

The utility of this synthon is also evident in the synthesis of marine natural products, where polyether structures containing multiple THF rings are common. rsc.orgnih.gov The robust and predictable chemistry associated with the phenylthio group allows for its use in intricate, multi-step sequences required to build these challenging molecular architectures.

| Target Molecule Class | Key Synthetic Strategy | Role of Phenylthio Group |

|---|---|---|

| Tetrahydrofuran Lignans nih.govnih.gov | Lewis-acid mediated coupling; Intramolecular cyclization | Stereocontrol, activating group for C-C bond formation |

| Annonaceous Acetogenins | Iterative etherification | Precursor to a stable THF building block |

| Polyether Ionophores | Epoxide opening cascade | Masked hydroxyl group, stereodirecting element |

| Muscarine Alkaloids nottingham.ac.uk | Iodo-etherification of homoallylic alcohols nottingham.ac.uk | Precursor modification for cyclization nottingham.ac.uk |

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of 2-(phenylthio)tetrahydrofuran. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the non-equivalent methylene (B1212753) (CH₂) and methine (CH) protons of the tetrahydrofuran (B95107) ring. The proton at the C2 position, being adjacent to both the oxygen and the sulfur atoms, would appear as a downfield multiplet due to deshielding effects. The protons on the C3, C4, and C5 positions of the tetrahydrofuran ring would exhibit complex splitting patterns due to both geminal and vicinal coupling. osi.lvresearchgate.net

The ¹³C NMR spectrum would similarly provide characteristic signals. The carbon atom at the C2 position, bonded to both oxygen and sulfur, is expected to be significantly downfield. The carbons of the phenyl group would appear in the aromatic region (typically 125-135 ppm), while the C3, C4, and C5 carbons of the tetrahydrofuran ring would be found in the aliphatic region, with the C5 carbon adjacent to the oxygen atom appearing at a lower field than C3 and C4. researchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of tetrahydrofuran and related substituted derivatives. Actual experimental values may vary.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl (ortho, meta, para) | 7.20 - 7.50 | 125 - 135 | Aromatic region, complex multiplets expected. |

| H2 (THF ring) | 5.40 - 5.60 | 85 - 90 | Methine proton, deshielded by O and S atoms. |

| H3, H4 (THF ring) | 1.80 - 2.20 | 25 - 35 | Methylene protons, complex multiplets. |

| H5 (THF ring) | 3.80 - 4.10 | 68 - 72 | Methylene protons adjacent to oxygen, deshielded. |

The C2 position of this compound is a stereocenter. If another substituent is present on the ring, diastereomers (e.g., cis and trans isomers) can exist. NMR spectroscopy is a powerful method to distinguish and quantify these diastereomers. nsf.gov The spatial relationship between substituents affects the chemical shift and coupling constants of the ring protons. For instance, the coupling constant between H2 and H3 protons would likely differ between the cis and trans isomers, allowing for their differentiation.

For enantiomeric purity assessment of a chiral sample, specialized NMR techniques are required. This can involve the use of chiral solvating agents or chiral derivatizing agents to convert the enantiomers into diastereomeric species, which can then be distinguished by standard NMR. Another approach is to use chiral lanthanide shift reagents, which induce different chemical shifts for the enantiomers.

The tetrahydrofuran ring is not planar and undergoes rapid conformational changes in solution, primarily through a process known as pseudorotation between envelope and twist conformations. researchgate.netfigshare.com While this process is typically fast on the NMR timescale at room temperature, resulting in averaged signals, variable-temperature (VT) NMR studies could potentially "freeze out" specific conformers at low temperatures, providing information on the conformational preferences and the energy barriers between them.

Additionally, rotation around the C2-S and S-Phenyl single bonds may be restricted. Dynamic NMR could be employed to study the rotational barriers of these bonds, although these are generally expected to be low unless bulky substituents are present.

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. For this compound (molar mass: 180.25 g/mol ), electron ionization (EI) would likely produce a molecular ion peak (M⁺˙) at m/z = 180.

The fragmentation of the molecular ion is expected to follow pathways characteristic of both ethers and thioethers. libretexts.org Key fragmentation processes for 2-substituted tetrahydrofurans often involve the cleavage of the substituent and subsequent ring fragmentation. nih.govnih.gov

Predicted fragmentation pathways include:

Loss of the phenylthio radical (•SPh): Cleavage of the C-S bond would result in a tetrahydrofuranyl cation at m/z = 71. This is often a dominant peak in 2-alkyl-tetrahydrofurans. nih.gov

Loss of a thiophenol molecule (HSPh): This could occur via rearrangement, leading to a fragment at m/z = 70.

Ring cleavage: The tetrahydrofuran ring can open, followed by the loss of small neutral molecules like ethylene (B1197577) (C₂H₄), leading to various fragment ions. A prominent fragment for unsubstituted THF is observed at m/z = 42, corresponding to C₃H₆⁺. nih.gov

Phenyl-containing fragments: A peak at m/z = 109 (C₆H₅S⁺) from the phenylthio group itself is also possible.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 180 | [M]⁺˙ | [C₁₀H₁₂OS]⁺˙ | Molecular Ion |

| 110 | [C₆H₅SH]⁺˙ | [C₆H₆S]⁺˙ | Thiophenol fragment |

| 109 | [C₆H₅S]⁺ | [C₆H₅S]⁺ | Phenylthio cation |

| 71 | [C₄H₇O]⁺ | [C₄H₇O]⁺ | Tetrahydrofuranyl cation after loss of •SPh radical. nih.gov |

| 70 | [C₄H₆O]⁺˙ | [C₄H₆O]⁺˙ | Result of rearrangement and loss of thiophenol. |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | [C₃H₇]⁺ / [C₂H₃O]⁺ | Common aliphatic/oxygenated fragment. |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming its elemental formula (C₁₀H₁₂OS) with high precision and distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. mdpi.com The spectra of this compound would be characterized by vibrations from the phenyl ring, the C-S bond, and the tetrahydrofuran moiety.

Phenyl Group: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands in the 690-900 cm⁻¹ range can indicate the substitution pattern (monosubstituted in this case). globalresearchonline.net

Tetrahydrofuran Ring: Aliphatic C-H stretching vibrations from the CH₂ groups will be observed in the 2850-2960 cm⁻¹ region. A strong band corresponding to the asymmetric C-O-C stretching of the ether is a key characteristic, typically appearing around 1070-1150 cm⁻¹. researchgate.net

C-S Bond: The C-S stretching vibration is typically weak in the IR spectrum and falls in the 600-800 cm⁻¹ range. iosrjournals.org

Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-S bond, which may be weak in the IR spectrum.

Table 3: Predicted Principal Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3030 - 3100 | C-H stretch | Phenyl Ring |

| 2850 - 2960 | C-H stretch | Tetrahydrofuran (CH₂) |

| 1580 - 1600 | C=C stretch | Phenyl Ring |

| 1450 - 1490 | C=C stretch | Phenyl Ring |

| 1070 - 1150 | C-O-C stretch (asymmetric) | Ether (THF) |

| 690 - 770 | C-H out-of-plane bend | Phenyl Ring (Monosubstituted) |

| 600 - 800 | C-S stretch | Thioether |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. However, this technique is contingent upon the ability to grow a suitable single crystal of the compound.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. Compounds of similar size and functionality are often liquids or low-melting solids at room temperature, which can make crystallization challenging. nih.gov If a single crystal could be obtained, likely through low-temperature crystallization techniques, X-ray diffraction would confirm the solid-state conformation of the tetrahydrofuran ring (e.g., envelope or twist) and the relative orientation of the phenylthio substituent. figshare.comresearchgate.net This data would provide an invaluable experimental benchmark for comparison with computational models and solution-state NMR studies.

Computational and Theoretical Studies of 2 Phenylthio Tetrahydrofuran

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 2-(Phenylthio)tetrahydrofuran. DFT studies on the parent tetrahydrofuran (B95107) molecule have established the nature of its frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density.

For this compound, the introduction of the phenylthio group at the C2 position significantly alters the electronic landscape. The sulfur atom, with its lone pairs of electrons, and the aromatic phenyl ring, with its π-system, are expected to be major contributors to the Highest Occupied Molecular Orbital (HOMO). This would likely raise the energy of the HOMO compared to unsubstituted THF, making the molecule more susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be a π* orbital of the phenyl ring, possibly with contributions from the C-S antibonding orbital.

Table 1: Predicted Effects of the Phenylthio Group on the Electronic Properties of the Tetrahydrofuran Ring

| Property | Tetrahydrofuran (THF) | Predicted this compound | Rationale for Change |

| HOMO Energy | Localized on the oxygen atom | Higher energy, with significant contribution from sulfur lone pairs and phenyl π-system | The sulfur lone pairs and phenyl π-orbitals are higher in energy than the oxygen lone pair. |

| LUMO Energy | σ* orbitals of the C-O bonds | Lower energy, likely a π* orbital of the phenyl ring | The conjugated π-system of the phenyl group introduces lower-energy unoccupied orbitals. |

| Electron Density at C2 | Neutral | Partial positive charge | The electronegative sulfur atom withdraws electron density from the adjacent carbon. |

Reaction Mechanism Elucidation via Potential Energy Surface Mapping and Transition State Localization

Computational chemistry provides invaluable tools for mapping the potential energy surface (PES) of a reaction, allowing for the elucidation of reaction mechanisms and the localization of transition states. For reactions involving this compound, such as ring-opening or substitution at the C2 position, DFT calculations can be employed to model the energetic pathway.

Studies on the ring-opening reactions of unsubstituted THF, for instance, have been computationally investigated, revealing the energetic barriers and the structures of the transition states involved. For this compound, the phenylthio group would act as a directing group. The sulfur atom's ability to stabilize an adjacent carbocation (through resonance) could facilitate reactions that proceed through an oxocarbenium-like transition state.

By mapping the PES, computational chemists can identify the lowest energy reaction pathway, calculate activation energies, and determine the structures of all intermediates and transition states. This information is crucial for understanding the kinetics and thermodynamics of reactions involving this compound and for predicting the stereochemical outcome of such reactions. The presence of the bulky phenylthio group would also introduce significant steric hindrance, which would be reflected in the calculated energies of the transition states for different reaction pathways.

Conformational Analysis and Energetic Minima Determination

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most notably the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. For unsubstituted THF, these conformers are very close in energy, and the barrier to interconversion is low.

The introduction of a bulky phenylthio substituent at the 2-position will have a profound impact on the conformational preferences of the ring. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the hydrogen atoms on the ring. This will lead to a stabilization of certain conformers over others.

Computational methods can be used to perform a systematic conformational search to identify all the low-energy conformers (energetic minima) of this compound. By calculating the relative energies of these conformers, it is possible to predict the dominant conformation in the gas phase or in solution. These calculations would also provide the energy barriers for interconversion between different conformers, giving insight into the molecule's flexibility.

Table 2: Predicted Relative Stabilities of this compound Conformers

| Conformer | Phenylthio Group Position | Predicted Relative Energy (kcal/mol) | Reason for Stability/Instability |

| Twist (C2) | Pseudo-equatorial | 0.0 (Reference) | Minimizes steric strain. |

| Envelope (Cs) | Pseudo-equatorial | Slightly higher | Increased torsional strain compared to the twist form. |

| Twist (C2) | Pseudo-axial | Significantly higher | Significant 1,3-diaxial-like steric interactions. |

| Envelope (Cs) | Pseudo-axial | Highest | Severe steric clashes and torsional strain. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with a solvent. For this compound, MD simulations can be used to understand how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics.

In a polar solvent, for example, the solvent molecules would be expected to interact favorably with the polar C-S and C-O bonds of the solute. MD simulations can quantify these interactions and reveal the structure of the solvent shell. Furthermore, by simulating the molecule's motion over time, MD can provide insights into the flexibility of the tetrahydrofuran ring and the rotational freedom of the phenylthio group.

These simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation, which is crucial for understanding the molecule's behavior in different chemical environments. The dynamic picture provided by MD simulations complements the static information obtained from quantum chemical calculations.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict and help interpret various spectroscopic data, including NMR, IR, and UV-Vis spectra. For this compound, DFT calculations can be used to predict the chemical shifts of the ¹H and ¹³C NMR signals. These predictions, when compared with experimental data, can help in the structural elucidation and conformational analysis of the molecule.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to predict its infrared (IR) spectrum. This can aid in the identification of characteristic vibrational modes associated with the tetrahydrofuran ring and the phenylthio group.

For the prediction of the UV-Vis spectrum, time-dependent DFT (TD-DFT) calculations can be performed to determine the electronic excitation energies and oscillator strengths. The presence of the phenylthio chromophore would be expected to give rise to absorption bands in the UV region, and TD-DFT can help in assigning these bands to specific electronic transitions within the molecule.

Synthesis and Reactivity of Derivatives and Analogues

Derivatization and Functionalization of the Tetrahydrofuran (B95107) Ring

Beyond the C2 position activated by the phenylthio group, other positions on the tetrahydrofuran ring can be functionalized, although this is often more challenging.

Direct C-H Functionalization

Modern synthetic methods allow for the direct C-H functionalization of ethers. organic-chemistry.org For tetrahydrofuran, the α-hydrogens (at C2 and C5) are the most reactive towards radical abstraction. rsc.org In 2-(phenylthio)tetrahydrofuran, the C2 position is already substituted. Therefore, site-selective functionalization would likely be directed to the C5 position. Photocatalytic methods using bromine radicals, for instance, have been shown to enable the selective activation of the α-C–H bond of unsubstituted THF for subsequent C-S and C-C bond formation. rsc.org

Ring-Opening Reactions

The tetrahydrofuran ring is susceptible to cleavage under strong acidic conditions or with certain Lewis acids. nih.govchemicalbook.com Frustrated Lewis pairs (FLPs) have been shown to activate and cleave the C-O bond of THF. nih.govresearchgate.net The presence of the phenylthio group, particularly after oxidation to a sulfone, could make the ring more susceptible to nucleophilic attack and subsequent opening, as it enhances the stability of a potential carbanion at C2. Cationic ring-opening polymerization is another known reactivity pathway for THF, typically initiated by strong acids or electrophiles in the presence of an activator like acetic anhydride. nih.gov

Stereoisomeric Characterization and Separation Techniques

Stereochemistry is a critical aspect of this compound chemistry. The presence of stereocenters dictates the molecule's three-dimensional shape and its interactions with other chiral molecules.

Inherent Chirality

The C2 carbon of the tetrahydrofuran ring is a stereocenter, meaning that this compound exists as a pair of enantiomers: (R)-2-(phenylthio)tetrahydrofuran and (S)-2-(phenylthio)tetrahydrofuran. The primary method for accessing enantiomerically pure forms of such substituted tetrahydrofurans is through asymmetric synthesis, where the stereochemistry is set during the formation of the ring. nih.govnih.gov Numerous stereoselective strategies have been developed for the synthesis of substituted tetrahydrofurans, including asymmetric cyclization of hydroxy alkenes or radical cyclizations of chiral precursors. nih.govnih.gov

Diastereomers upon Oxidation

As mentioned previously, oxidation of the sulfide (B99878) to a sulfoxide (B87167) introduces a second chiral center at the sulfur atom. This results in the formation of diastereomeric pairs. For example, starting with the racemic sulfide, oxidation would produce four stereoisomers: (2R, Sₛ)-sulfoxide, (2S, Rₛ)-sulfoxide (one enantiomeric pair) and (2R, Rₛ)-sulfoxide, (2S, Sₛ)-sulfoxide (another enantiomeric pair). These diastereomers generally have different physical properties and can often be separated using standard chromatographic techniques like column chromatography.

Separation and Characterization

When a racemic mixture is produced, separation of the enantiomers requires chiral resolution techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical and preparative method for separating enantiomers. Characterization of the absolute stereochemistry typically requires X-ray crystallography of a suitable crystalline derivative or comparison with an authentic sample prepared through a stereocontrolled synthesis.

Synthesis of Polycyclic and Spirocyclic Systems Incorporating the this compound Core

The this compound core can serve as a versatile building block for the synthesis of more complex molecular architectures, such as fused, bridged, and spirocyclic systems. researchgate.net

Intramolecular Pummerer-Type Cyclizations

One of the most powerful strategies for building additional rings onto the THF core involves a modification of the Pummerer reaction. manchester.ac.uk If a nucleophile is tethered to the 2-(phenylsulfinyl)tetrahydrofuran scaffold, it can trap the intermediate thionium (B1214772) ion intramolecularly. This approach can lead to the formation of a variety of bicyclic systems, depending on the nature and length of the tether and the point of attachment. For example, a substrate with a hydroxyl or carboxyl group on a side chain could cyclize to form a fused or spirocyclic ether or lactone.

| Tethered Nucleophile | Attachment Point | Pummerer Activator | Potential Product System |

|---|---|---|---|

| -OH (Alcohol) | C4 of THF ring | TFAA | Fused oxabicycloalkane |

| -COOH (Carboxylic Acid) | Phenyl ring (ortho position) | Ac₂O | Fused thiolactone system |

| -NHR (Amine) | C3 of THF ring | TFAA | Fused azabicycloalkane |

| Activated Methylene (B1212753) (e.g., malonate) | C5 of THF ring | TFAA | Fused carbocyclic system |

Cycloaddition Reactions

While the saturated THF ring cannot act as a diene itself, elimination reactions could introduce a double bond, creating a dihydrofuran derivative. For example, if a leaving group were installed at the C3 position, base-induced elimination could form a 2,3-dihydrofuran. The resulting electron-rich double bond, influenced by the phenylthio group, could participate in [4+2] or [3+2] cycloaddition reactions to construct polycyclic frameworks. nih.gov

Spirocycle Formation

Spirocycles can be formed through various strategies. An intramolecular alkylation, where a nucleophilic center on a substituent at C2 attacks an electrophilic center on another substituent at the same position, could form a spiro-ring. Alternatively, methods such as bromoetherification of a precursor molecule containing a suitably positioned double bond and hydroxyl group can lead directly to spirocyclic systems incorporating a THF ring. nih.gov The synthesis of spiro heterocyclic steroids demonstrates the broad applicability of forming spiro junctions on cyclic frameworks. beilstein-journals.org

Emerging Methodologies and Future Research Perspectives

Integration with Flow Chemistry and Continuous Processing

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.comflinders.edu.au The application of this technology to the synthesis of 2-(Phenylthio)tetrahydrofuran is a promising future direction.

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This is particularly beneficial for exothermic reactions or those involving unstable intermediates, leading to higher yields and purities. For instance, the synthesis of arylthio-cyclopropyl compounds has been successfully demonstrated in a continuous-flow system, highlighting the potential for applying similar methodologies to the thiolation of cyclic ethers like tetrahydrofuran (B95107). mdpi.com

The synthesis of various heterocyclic compounds, including furan (B31954) and tetrahydrofuran derivatives, has been adapted to flow processes, often resulting in dramatically reduced reaction times and improved safety profiles. nih.gov The in-situ generation of reactive or hazardous reagents, a key feature of flow chemistry, could be applied to the synthesis of this compound, avoiding the storage of unstable precursors. nih.gov Furthermore, multi-step continuous-flow systems can integrate synthesis, purification, and analysis into a single, automated platform, streamlining the production of complex molecules and their derivatives. flinders.edu.au The use of green solvents compatible with flow chemistry, such as the bio-based 2-methyltetrahydrofuran (B130290) (2-MeTHF), could further enhance the sustainability of synthesizing and utilizing this compound. nih.govnih.govgoogle.comresearchgate.net

Table 1: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Processing | Flow Chemistry | Potential Benefit for this compound Synthesis |

|---|---|---|---|

| Safety | Accumulation of reagents and heat | Small reactor volumes, superior heat dissipation | Safer handling of exothermic thiolation reactions and potentially hazardous reagents. |

| Scalability | Complex and non-linear | Linear (by extending operation time) | Easier and more predictable scale-up from laboratory to industrial production. |

| Process Control | Variable temperature/concentration gradients | Precise control over temperature, pressure, and residence time | Improved selectivity and yield, minimizing byproduct formation. |

| Reaction Time | Often hours to days | Seconds to minutes | Rapid synthesis and optimization of reaction conditions. |

| Integration | Separate steps for reaction, workup, purification | Multi-step, "end-to-end" synthesis possible | Streamlined production process, reducing manual handling and potential for error. |

Electrochemical Approaches in Thioether Synthesis and Transformation

Electrosynthesis, which utilizes electric current to drive chemical reactions, represents a green and powerful alternative to conventional reagent-based methods. gre.ac.uk This approach avoids the need for stoichiometric oxidants or reductants, often leading to cleaner reaction profiles and easier purification. The application of electrochemistry to the synthesis of this compound is an area ripe for exploration.

One plausible strategy involves the anodic oxidation of tetrahydrofuran. This could generate a reactive intermediate, such as an oxocarbenium ion, at the anode surface, which would then be trapped by thiophenol or a thiophenolate anion to form the desired C-S bond. Similar electrochemical C-O bond formations have been successfully demonstrated through the cross-dehydrogenative coupling of alcohols with tetrahydrofuran. nih.govresearchgate.netrwth-aachen.de This precedent suggests that a C-S coupling is highly feasible under electrochemical conditions.

Alternatively, a cathodic reduction process could be employed. For example, the reduction of diphenyl disulfide could generate the thiophenolate anion in situ, which could then react with a suitable 2-substituted tetrahydrofuran precursor. The reductive cleavage of phenyl thioethers has been studied in tetrahydrofuran, demonstrating the compatibility of the solvent and functional group with electrochemical reduction. researchgate.net Paired electrolysis, where synthetic reactions occur simultaneously at both the anode and cathode, could offer a highly efficient route, as demonstrated in the synthesis of aryl-substituted benzothiophenes. xmu.edu.cn

Table 2: Potential Electrochemical Routes to this compound

| Electrochemical Approach | Proposed Reaction | Key Advantage | Relevant Precedent |

|---|---|---|---|

| Anodic C-H Functionalization | THF - 2e-, -H+ → [THF-yl cation] + PhSH → 2-(PhS)THF | Direct use of THF as a feedstock; avoids pre-functionalization. | Electrochemical dehydrogenative coupling of THF with alcohols. nih.govrwth-aachen.de |

| Cathodic Generation of Nucleophile | PhSSPh + 2e- → 2 PhS-; PhS- + 2-LG-THF → 2-(PhS)THF | In-situ generation of the thiophenolate nucleophile from a stable precursor. | Reductive cleavage of thioethers and disulfides. researchgate.net |

| Paired Electrolysis | Anode: THF oxidation; Cathode: Disulfide reduction | Increases overall process efficiency by utilizing both electrodes for synthesis. | Paired electrolysis for synthesis of complex heterocycles. xmu.edu.cn |

Development of Novel Catalytic Systems for Challenging Bond Formations

While established methods for C-S bond formation exist, the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability remains a key research goal. For the synthesis of this compound, this involves discovering catalysts for the direct C-H functionalization of the tetrahydrofuran ring.

A significant advancement in this area is the use of tert-butyl hydroperoxide (TBHP) to mediate the C-H thiolation of tetrahydrofuran with disulfides, a reaction promoted by catalytic amounts of a simple inorganic base like sodium carbonate. researchgate.net This metal-free approach provides a direct and efficient route to 2-thiotetrahydrofuran derivatives.

Future research will likely focus on transition-metal catalysis, which has proven highly effective for other types of C-S bond formation. researchgate.netnih.gov Catalysts based on copper, palladium, or nickel could potentially activate the C-H bond at the 2-position of tetrahydrofuran for direct coupling with thiols or their derivatives. For instance, copper-catalyzed systems have been developed for the enantioselective synthesis of axially chiral diaryl ethers via the ring-opening of cyclic iodonium (B1229267) salts, showcasing the power of copper catalysts in forming challenging C-O bonds, which could be extended to C-S bonds. researchgate.net Similarly, transition metal complexes are known to catalyze the aerobic oxidation of tetrahydrofuran, indicating that these metals can interact with and activate the THF ring. rsc.org The development of photoredox catalysis also offers a mild and powerful platform for generating radical intermediates that could lead to the formation of this compound under benign conditions.

Applications in Materials Science (e.g., surface functionalization)

The unique combination of a flexible polyether-like backbone (from the THF moiety) and a polarizable, aromatic sulfur group (from the phenylthio moiety) makes this compound and its derivatives attractive candidates for applications in materials science.

One promising area is in the development of novel polymers. Polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG), is a widely used commodity polymer precursor for polyurethanes, polyesters, and polyamides. wikipedia.orglaballey.comchemicalbook.comsilvarigroup.com The incorporation of this compound as a monomer or comonomer could lead to new functionalized PTHF derivatives. The phenylthio side-chains could enhance properties such as refractive index, thermal stability, and adhesion to metal surfaces. The synthesis of side-chain functionalized PTHF has been achieved through post-polymerization modification using thiol-ene "click" chemistry, demonstrating the feasibility of incorporating sulfur-containing functionalities onto the PTHF backbone. mdpi.com

Furthermore, the well-known affinity of thiol and thioether groups for noble metal surfaces makes these compounds potential agents for surface functionalization. By tethering this compound to a surface, the properties of that surface could be modified to alter its wettability, biocompatibility, or chemical reactivity. The tetrahydrofuran unit could provide a flexible spacer with a defined chemical nature.

Design of Next-Generation Reagents and Building Blocks

The tetrahydrofuran ring is a ubiquitous structural motif found in a vast array of biologically active natural products, particularly marine-derived polyketides. nih.gov This has established substituted tetrahydrofurans as highly valuable building blocks in total synthesis. This compound can serve as a versatile precursor to other functionalized tetrahydrofurans.

The phenylthio group is not merely a placeholder; it is a synthetically versatile functional group. It can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as excellent leaving groups in nucleophilic substitution reactions or participate in elimination reactions to introduce unsaturation. This "sulfoxide-elimination" is a classic strategy in organic synthesis. Additionally, organolithium compounds can be generated alpha to the sulfur atom, transforming the otherwise inert C-H bond into a nucleophilic center for C-C bond formation. ethz.ch The use of phenylthio-substituted compounds as key reagents in stereoselective synthesis has been well-documented. acs.org

Therefore, this compound can be considered a "chiral linchpin," a stable building block that allows for the introduction of further complexity. Its derivatives have been explored as potential imaging agents for the serotonin (B10506) transporter, indicating the relevance of the phenylthio-aryl scaffold in medicinal chemistry. nih.gov The development of new synthetic transformations starting from this compound could provide rapid access to libraries of complex tetrahydrofuran-containing molecules for drug discovery and natural product synthesis. aua.grnih.gov

Q & A

Q. What are the recommended synthetic strategies for 2-(phenylthio)tetrahydrofuran, and how do reaction conditions influence yield?

A nucleophilic substitution reaction between tetrahydrofuran derivatives (e.g., 2-bromotetrahydrofuran) and thiophenol is a common approach. Using anhydrous tetrahydrofuran as the solvent and a base like sodium hydride (NaH) at 0–25°C facilitates deprotonation of thiophenol, enhancing nucleophilicity. Catalytic amounts of Lewis acids (e.g., stannic chloride) may improve regioselectivity . Yield optimization requires strict control of moisture and oxygen, as thiols are prone to oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical, with yields ranging from 45–70% depending on substrate reactivity .

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR : Use deuterated chloroform (CDCl₃) for solubility. Key peaks include:

- IR : Characteristic C-S stretch at 600–700 cm⁻¹ and C-O-C (tetrahydrofuran) at 1050–1150 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns include loss of the phenylthio group (Δm/z = 109) .

Q. What are the stability and storage requirements for this compound in laboratory settings?

The compound is sensitive to light and oxygen, which can induce decomposition via sulfur oxidation. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Long-term stability tests indicate <5% degradation over 6 months when stored properly . Avoid contact with metals (e.g., iron) that may catalyze side reactions.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeability), lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of volatile sulfur compounds.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported degradation rates of this compound under varying pH conditions?

Conflicting data on hydrolysis rates (e.g., faster degradation in acidic vs. alkaline media) may arise from competing mechanisms. Perform time-resolved UV-Vis or HPLC monitoring at controlled pH (1–14) and temperature (25–60°C). Use pseudo-first-order kinetics to model data, identifying dominant pathways (e.g., nucleophilic attack on sulfur at high pH vs. proton-assisted ring opening at low pH) . Include deuterium isotope effects to probe hydrogen bonding’s role in hydrolysis .

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do they affect toxicity profiles?

In vitro assays with liver microsomes reveal Phase I metabolism (cytochrome P450-mediated oxidation of the tetrahydrofuran ring) and Phase II conjugation (glutathione adduct formation at the sulfur center). LC-MS/MS identifies metabolites like sulfoxides and ring-opened dicarboxylic acids. Comparative studies with structural analogs (e.g., 2-methyltetrahydrofuran) suggest that the phenylthio group increases metabolic stability but may elevate hepatotoxicity risks due to reactive sulfur intermediates .

Q. What advanced analytical techniques address challenges in quantifying trace impurities in this compound?

- GC-MS with Headspace Sampling : Detects volatile byproducts (e.g., tetrahydrofuran, benzene derivatives) at ppm levels.

- HPLC-PDA/ELSD : Resolves non-volatile impurities (e.g., dimeric sulfides) using a C18 column and acetonitrile/water mobile phase.

- ICP-MS : Quantifies trace metal contaminants (e.g., Sn from catalysts) with detection limits <1 ppb .

Q. How do computational models explain discrepancies in the compound’s reactivity across different solvents?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal solvent effects on transition-state energetics. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in substitution reactions, while non-polar solvents (e.g., toluene) favor radical pathways. Compare computed activation energies with experimental kinetic data to validate solvent-dependent mechanisms .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility data for this compound in aqueous vs. organic solvents?

Variability arises from differing purity grades and measurement techniques (e.g., gravimetric vs. spectroscopic). Standardize protocols using HPLC-grade solvents and equilibrate samples for 24 hours at 25°C. Note that the compound’s amphiphilic nature (polar tetrahydrofuran ring + hydrophobic phenyl group) causes anomalous solubility in mixed solvents (e.g., water/THF) .

Q. How can researchers reconcile divergent cytotoxicity results in cell-based assays?

Discrepancies may stem from cell line specificity (e.g., HepG2 vs. HEK293), exposure duration, or metabolite accumulation. Conduct time-course assays with simultaneous monitoring of intracellular glutathione levels (to assess oxidative stress). Use isotopically labeled compound (e.g., ¹³C-phenylthio) to track uptake and localization via MALDI-TOF imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.